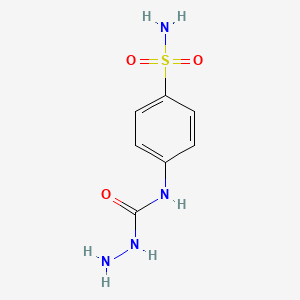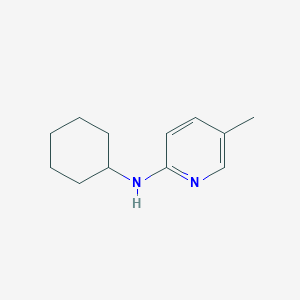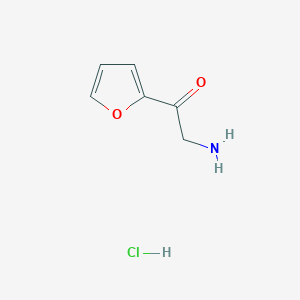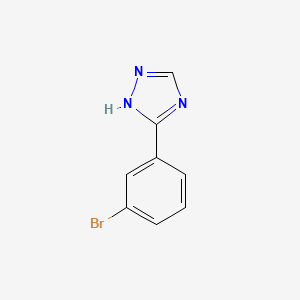
3-(3-Bromophenyl)-4H-1,2,4-triazole
Descripción general
Descripción
3-(3-Bromophenyl)-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole heterocycle, which is a core structure in various compounds with significant biological activities. The bromophenyl group attached to the triazole ring can act as a key pharmacophore in medicinal chemistry, contributing to the antimicrobial and antifungal properties of these compounds . The presence of the bromine atom also makes the molecule a potential candidate for further chemical modifications due to its reactivity .
Synthesis Analysis
The synthesis of 3-(3-Bromophenyl)-4H-1,2,4-triazole derivatives often begins with readily available starting materials such as anisic acid or bromophenyl-substituted thiols . The construction of the triazole ring can be achieved through cyclization reactions, as demonstrated in the scalable synthesis of 2-(3-Bromophenyl)-2H-1,2,3-triazole, which is closely related to the target molecule . The synthesis routes are designed to avoid the need for chromatography, thus making the process more efficient and suitable for large-scale production .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using X-ray diffraction methods, which provide precise information about the arrangement of atoms within the crystal . Computational methods such as Density Functional Theory (DFT) are also employed to predict the molecular geometry and vibrational frequencies, which are then compared with experimental data . These studies are crucial for understanding the molecular interactions and stability of the compounds.
Chemical Reactions Analysis
The bromophenyl moiety in the triazole derivatives is a reactive site that can participate in various chemical reactions, allowing for the synthesis of a wide range of N-bridged heterocycles . The reactivity of these compounds is further explored using Conceptual Density Functional Theory (CDFT) to predict global reactivity descriptors and local nucleophilic/electrophilic sites . This analysis is essential for designing new compounds with desired chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(3-Bromophenyl)-4H-1,2,4-triazole derivatives are characterized using spectroscopic methods such as IR, 1H-NMR, and Mass Spectrometry . These properties are influenced by the molecular structure, as the presence of intramolecular interactions like hydrogen bonding and π-π stacking can affect the stability and reactivity of the molecules . The antimicrobial and antifungal activities of these compounds are often evaluated through biological assays, which help in identifying potential pharmacological agents .
Aplicaciones Científicas De Investigación
1. Application in Natural Product Synthesis
- Summary of Application: The compound is used in the synthesis of 3-phenylcoumarin bearing two orthogonally substitutable groups, bromine, and an acetyl-protected phenylic hydroxyl group .
- Methods of Application: The synthesis involves the use of microwave . In the 1H NMR spectrum, two characteristic peaks at 7.83 ppm and 7.65 ppm show a signal from position 4 common for all 3-phenylcoumarins and a signal for 2′ hydrogen next to bromine. In addition, the singlet at 2.35 ppm implicates the presence of an acetoxy group .
- Results or Outcomes: The synthesis results in an efficient production of an easily accessible 3-phenylcoumarin .
2. Application in Anticancer Research
- Summary of Application: The compound is used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which are tested for their anticancer activity .
- Methods of Application: The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .
- Results or Outcomes: Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .
3. Application in Organic Synthesis
- Summary of Application: The compound is used in the synthesis of 4-(3-Bromophenylcarbamoyl)phenylboronic acid, which contains a boronic acid functional group, a valuable reagent in organic synthesis.
- Methods of Application: The compound is used in Suzuki-Miyaura coupling reactions, which allow for the formation of carbon-carbon bonds between a boronic acid and a haloaryl compound.
- Results or Outcomes: The synthesis results in the production of 4-(3-Bromophenylcarbamoyl)phenylboronic acid.
4. Application in Natural Product Synthesis
- Summary of Application: The compound is used in the synthesis of 3-phenylcoumarin bearing two orthogonally substitutable groups, bromine, and an acetyl-protected phenylic hydroxyl group .
- Methods of Application: The synthesis involves the use of microwave . In the 1H NMR spectrum, two characteristic peaks at 7.83 ppm and 7.65 ppm show a signal from position 4 common for all 3-phenylcoumarins and a signal for 2′ hydrogen next to bromine. In addition, the singlet at 2.35 ppm implicates the presence of an acetoxy group .
- Results or Outcomes: The synthesis results in an efficient production of an easily accessible 3-phenylcoumarin .
5. Application in Pharmacokinetic Study
- Summary of Application: The compound is used in the pharmacokinetic characterization of 1-(3′-bromophenyl)-heliamine, an anti-arrhythmias agent .
- Methods of Application: A UHPLC-MS/MS method was developed and validated to quantify 1-(3′-bromophenyl)-heliamine in rat plasma with a linear range of 1–1000 ng/mL .
- Results or Outcomes: The maximum concentration Cmax (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . A total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .
6. Application in the Synthesis of 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
- Summary of Application: The compound is used in the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide .
- Methods of Application: The compound is synthesized by the amidation reaction . Its structure was confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies .
- Results or Outcomes: The synthesis results in the production of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-bromophenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHMLGQRBZYTMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499195 | |
| Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-4H-1,2,4-triazole | |
CAS RN |
342617-08-7 | |
| Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342617-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

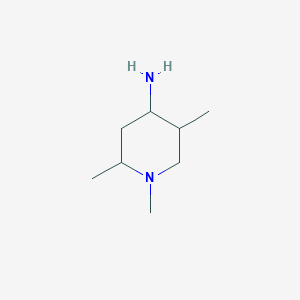
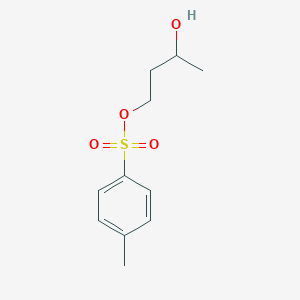
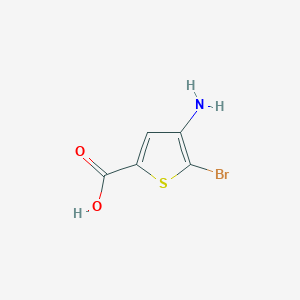

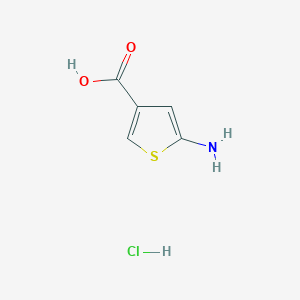

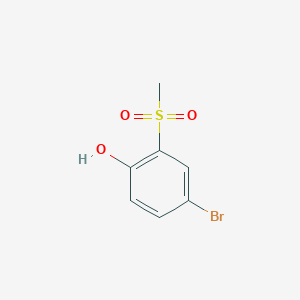
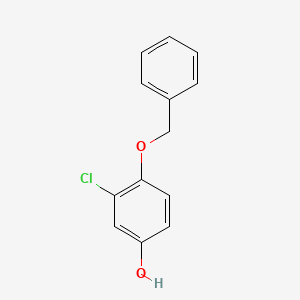
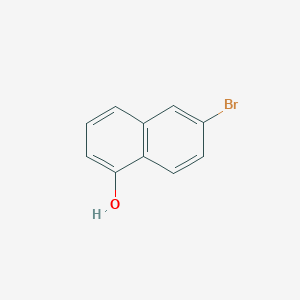
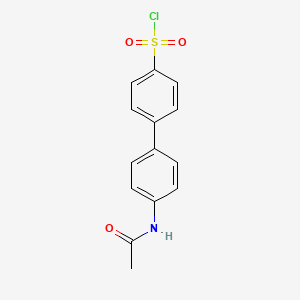
![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)
